(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino and methoxy groups at positions 1, 2 and 5 respectively. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It is a member of tetralins and a secondary amino compound. It is a conjugate base of a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+). It derives from a hydride of a tetralin.
Related Compounds
(-)-Apomorphine
Compound Description: (-)-Apomorphine is a dopaminergic agonist that acts on both D1-like and D2-like dopamine receptors. It is often used as a research tool to investigate dopaminergic pathways and has potential therapeutic uses in Parkinson's disease and erectile dysfunction. []
Relevance: (-)-Apomorphine serves as a reference compound in a study examining the discriminative stimulus effects of (+)-PD 128907. Both (-)-apomorphine and (+)-PD 128907 demonstrate similar effects, suggesting potential interactions with dopamine D2 receptors. [] The research indicates that 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, specifically its (+)-enantiomer (+)-AJ76, can antagonize the effects of (-)-apomorphine, highlighting its potential as a dopamine D2 receptor antagonist. []
Compound Description: (+)-PD 128907 is classified as a dopamine D3 receptor-preferring agonist. It exhibits higher affinity for D3 receptors compared to other dopamine receptor subtypes. []
Relevance: This compound plays a central role in understanding the activity of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin. Research demonstrates that the discriminative stimulus effects of (+)-PD 128907 can be antagonized by both (+)-AJ76 and (+)-UH 232, the enantiomers of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin. This finding suggests that 5-Methoxy-1-methyl-2-(n-propylamino)tetralin enantiomers could act as dopamine receptor antagonists, potentially targeting both D2 and D3 receptors. []
Haloperidol
Compound Description: Haloperidol is a potent typical antipsychotic drug primarily functioning as a dopamine D2 receptor antagonist. It is clinically used to manage symptoms of schizophrenia and other psychotic disorders. []
Relevance: Haloperidol acts as a comparative antagonist in the study examining the effects of (+)-PD 128907. Its significantly higher potency in blocking the effects of (+)-PD 128907 compared to (+)-AJ76 and (+)-UH 232 suggests that dopamine D2 receptors play a crucial role in the observed effects. [] This comparison further emphasizes the potential of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin enantiomers as dopamine receptor antagonists, although potentially with a different receptor subtype selectivity profile than haloperidol.
Compound Description: (+)-UH 232 is a close structural analog of (+)-AJ76 and 5-Methoxy-1-methyl-2-(n-propylamino)tetralin. It is characterized as a dopamine receptor antagonist with a purported preference for D3 receptors. []
Compound Description: 7-OH-DPAT is a dopaminergic drug that primarily acts as a dopamine D3 receptor agonist, although it can also interact with other receptor subtypes at higher concentrations. []
Relevance: 7-OH-DPAT stands in contrast to 5-Methoxy-1-methyl-2-(n-propylamino)tetralin and its enantiomers in terms of its dopaminergic action. While (+)-AJ76 and (+)-UH 232 antagonize dopamine-related effects, 7-OH-DPAT acts as an agonist, particularly at D3 receptors. [] This difference highlights the diversity in pharmacological profiles within structurally related compounds and underscores the importance of specific chemical modifications in dictating drug action.
Spiperone
Compound Description: Spiperone is a potent dopamine D2 receptor antagonist with a high affinity for the receptor. It is often used as a research tool to investigate dopaminergic pathways and has limited clinical use due to its side effect profile. []
Relevance: Spiperone, alongside haloperidol, serves as a reference antagonist in a study investigating the impact of various dopamine receptor antagonists on dopamine release. [] Both compounds are potent D2 antagonists and exhibit similar effects on dopamine release when administered systemically, indicating the involvement of this receptor subtype in mediating their actions. The study suggests that 5-Methoxy-1-methyl-2-(n-propylamino)tetralin enantiomers might also modulate dopamine release, potentially through their interaction with dopamine receptors, although their precise mechanisms might differ.
Clozapine
Compound Description: Clozapine is an atypical antipsychotic drug known for its unique pharmacological profile. It displays relatively low affinity for dopamine D2 receptors compared to typical antipsychotics but interacts with a wider range of other receptors, including serotonin, muscarinic, and histamine receptors. []
Relevance: Clozapine serves as a point of comparison in a study evaluating the effects of different dopamine receptor antagonists on dopamine release. [] Unlike haloperidol and spiperone, which primarily act as potent D2 antagonists, clozapine's mechanism is more complex due to its broader receptor binding profile. This difference highlights the possibility of diverse mechanisms through which compounds like 5-Methoxy-1-methyl-2-(n-propylamino)tetralin enantiomers might modulate dopamine transmission, potentially involving interactions with multiple receptor systems beyond D2 receptors.
Source and Classification
AJ-76 was first synthesized in the mid-1980s and has since been studied extensively for its pharmacological properties. It is classified as a dopamine receptor antagonist, specifically targeting D2-like receptors, which include human D2 short (hD2S), human D2 long (hD2L), human D3 (hD3), and human D4 (hD4) receptors. Its binding affinities are characterized by pKi values ranging from 6.07 to 6.95 across these receptor types, indicating a moderate to high affinity for these targets .
Synthesis Analysis
The synthesis of AJ-76 involves several key steps that modify a precursor compound to yield the final product. The compound can be synthesized through various organic chemistry techniques, often utilizing specific reagents and conditions to achieve the desired modifications.
Synthetic Route
Starting Material: The synthesis typically begins with a precursor compound such as 5-methoxy-1-methyl-2-(n-propyl-amino) tetralin.
Reagents: Common reagents include alkylating agents and solvents that facilitate the reaction.
Reaction Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to isolate (+)-AJ 76 hydrochloride from by-products.
The synthesis process has been documented in various studies, highlighting modifications that enhance biological activity and receptor selectivity .
Molecular Structure Analysis
AJ-76 has a complex molecular structure characterized by its chiral centers and functional groups that influence its pharmacological properties.
Structural Details
Chemical Formula: C15H21NO2
Molecular Weight: Approximately 247.34 g/mol
Chirality: AJ-76 exists as a cis enantiomer, specifically the (1S,2R) configuration, which is crucial for its interaction with dopamine receptors.
The structural analysis reveals that AJ-76 contains a methoxy group at the C-5 position and an n-propyl amino group, contributing to its binding affinity and biological activity .
Chemical Reactions Analysis
AJ-76 participates in several chemical reactions primarily related to its interaction with dopamine receptors.
Key Reactions
Receptor Binding: AJ-76 binds competitively to dopamine autoreceptors, blocking the action of endogenous dopamine.
Dopamine Metabolism: In vivo studies have shown that AJ-76 can increase levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), indicating enhanced dopamine turnover .
Physiological Effects: The compound has been observed to modulate locomotor activity in animal models, reflecting its impact on dopaminergic signaling pathways.
These reactions underline AJ-76's role as a tool for studying dopaminergic function and potential therapeutic applications in treating disorders characterized by dopaminergic dysregulation.
Mechanism of Action
The mechanism of action of AJ-76 involves its role as an antagonist at dopamine autoreceptors, leading to increased dopaminergic signaling.
Mechanistic Insights
Autoreceptor Blockade: By antagonizing D2-like receptors, AJ-76 prevents the inhibitory feedback normally exerted by dopamine on its own release.
Increased Dopamine Release: This blockade results in enhanced release of dopamine from presynaptic terminals, particularly in areas such as the striatum and prefrontal cortex.
Behavioral Outcomes: In experimental models, AJ-76 administration has been linked to increased locomotor activity and altered responses to psychostimulants like cocaine, demonstrating its influence on dopaminergic pathways .
These mechanisms highlight AJ-76's potential utility in both research settings and therapeutic contexts.
Physical and Chemical Properties Analysis
AJ-76 exhibits distinct physical and chemical properties that are important for its functionality as a pharmacological agent.
Applications
AJ-76 has several notable applications in scientific research and potential therapeutic contexts.
Scientific Applications
Neuropharmacology Research: Used extensively in studies investigating dopaminergic mechanisms underlying various neuropsychiatric disorders.
Parkinson's Disease Models: Investigated as a potential agent for diagnosing early-stage Parkinson's disease due to its effects on dopamine metabolism .
Behavioral Studies: Employed in behavioral assays to assess locomotor activity and response to psychostimulants, providing insights into addiction mechanisms.
These applications underscore AJ-76's significance in advancing our understanding of dopaminergic systems and developing new therapeutic strategies for related disorders .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin hydrochloride is a hydrochloride obtained by reaction of (1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin with one equivalent of hydrochloric acid. Dopamine receptor antagonist with preferential action at presynaptic receptors (pKi values are 6.95, 6.67, 6.37, 6.21 and 6.07 at hD3. hD4, hD2S, hD2L and rD2 receptors respectively). It has a role as a dopaminergic antagonist. It contains a (1S,2R)-5-methoxy-1-methyl-2-(propylammonio)tetralin(1+).
CAIX inhibitor S4 is an inhibitor of carbonic anhydrase IX (CAIX; Ki = 0.007 µM for the recombinant human enzyme). It is selective for CAIX over CAI and CAII but does inhibit CAXII (Kis = 5.6, 0.55, and 0.002 µM, respectively). CAIX inhibitor S4 inhibits proliferation of HT-29 and MDA-MB-231, but not HCT116, cancer cells under anoxic conditions (IC50s = 20, 481, and >1,000 µM, respectively). CAIX inhibitor S4 (10 mg/kg, i.p.) reduces the number of lung metastases, but not primary tumor growth, in an MDA-MB-231 mouse xenograft model. High affinity and selective CA IX and CA XII inhibitor (Ki values are 2, 7, 547 and 5600 nM for CA XII, IX, II andI, respectively). Inhibits migration and proliferation of breast cancer cells in vitro. Inhibits lung metastasis in mice bearing breast tumor xenografts, without affecting primary tumor.
MONNA is a selective inhibitor of anoctamin-1 (ANO1; IC50 = 0.08 µM in Xenopus oocytes), a calcium-activated chloride channel (CaCC). It is selective for ANO1 over the chloride channels bestrophin-1, chloride channel protein 2, and cystic fibrosis transmembrane conductance regulator up to 10 µM. MONNA (10 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. It also hyperpolarizes isolated rat mesenteric arteries under resting conditions. Potent and selective blocker for TMEM16A/Anoctamin-1 (ANO1) Potent TMEM16A (Anoctamin-1) blocker (IC50 = 80 nM). Exhibits >100-fold selectivity for TMEM16A over bestrophin-1, CLC2 and CFTR. Induces vasorelaxation of rodent resistance arteries in presence or absence of chloride ions.
Cell-permeable sialic acid analog. Deacetylation occurs intracellularly giving rise to a sialyltransferase inhibitor. Abolishes expression of SLex expression on HL-60 cells and reduces E-selectin and P-selectin binding. Prevents metastasis formation in a mouse lung metastasis model.
Rapidly and efficiently releases glutamate when photolysed (350 - 365 nm excitation). Water soluble and stable at neutral pH, and pharmacologically inactive at neuronal glutamate receptors (up to 200 μM). 5.5 times more photosensitive than MNI-caged L-glutamate. Laser activation of MDNI-glu evokes a rapid increase in intracellular Ca2+ concentration in astrocytes.
Unique detergent with high CMC that solubilizes membrane-bound proteins in their native state. Capable of solubilizing opiate receptor to a state exhibiting reversible binding of opiates. Has higher solubility than CHAPS because of its more polar head group. CHAPSO is a non-denaturing zwitterionic bile salt derivative, derived from Chaps by the addition of a functional hydroxyl group. Chapso is a zwitterionic detergent derived from Chaps by the addition of a functional hydroxyl group. It is a nondenaturing zwitterionic detergent with characteristics similar to CHAPS, although it is more soluble due to a more polar head group. Unique detergent with high CMC that solubilizes membrane-bound proteins in their native state. Capable of solubilizing opiate receptor to a state exhibiting reversible binding of opiates. Has higher solubility than CHAPS because of its more polar head group. Micellar average MW: 7000 Aggregation number: 11 3-(cholamidopropyl)(dimethylammonio)-2-hydroxy-1-propanesulfonate (CHAPSO) is a detergent and a bile salt analog. A zwitterionic nondenaturing detergent for solubilizing membrane proteins.